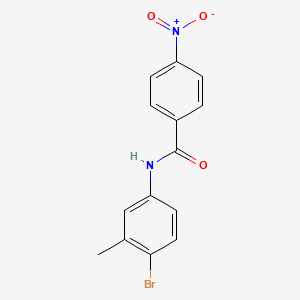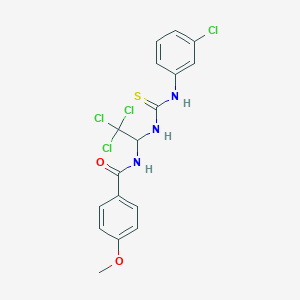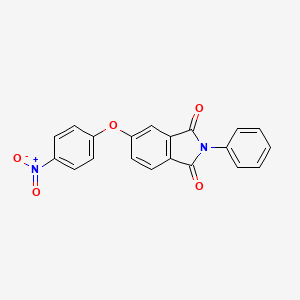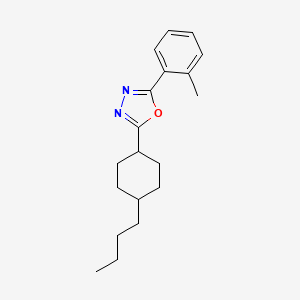
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H11BrN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-nitrobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: N-(4-substituted-3-methylphenyl)-4-nitrobenzamide.
Reduction: N-(4-bromo-3-methylphenyl)-4-aminobenzamide.
Oxidation: N-(4-bromo-3-carboxyphenyl)-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
- N-(4-bromo-3-methylphenyl)-4-aminobenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination allows for a diverse range of chemical reactions and potential applications. The nitro group provides redox activity, while the bromine atom offers opportunities for halogen bonding and substitution reactions.
Eigenschaften
Molekularformel |
C14H11BrN2O3 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-8-11(4-7-13(9)15)16-14(18)10-2-5-12(6-3-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
GIGKTFRDJHWEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)

![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)




